pu-h54

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

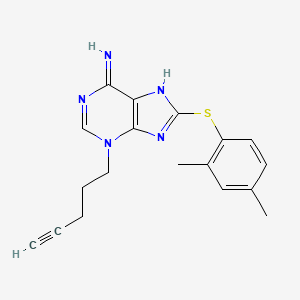

PU-H54 es un inhibidor selectivo de la proteína 94 regulada por glucosa (Grp94), que es un miembro de la familia de la proteína de choque térmico 90 (Hsp90). Este compuesto se utiliza principalmente en la investigación científica, particularmente en el estudio del cáncer de mama. This compound es un inhibidor basado en purinas que ha demostrado un potencial significativo en la interrupción de las vías clave del cáncer .

Mecanismo De Acción

PU-H54 ejerce sus efectos inhibiendo selectivamente Grp94, un miembro de la familia Hsp90. Grp94 está involucrado en el plegamiento de proteínas, el mantenimiento de la presión del retículo endoplásmico y la inhibición de los mecanismos pro-apoptóticos. Al inhibir Grp94, this compound interrumpe estos procesos, lo que lleva a la interrupción de varias vías clave del cáncer . Los objetivos moleculares y las vías involucradas incluyen la respuesta a proteínas desplegadas (UPR) y varios receptores tipo Toll (TLR) e integrinas .

Métodos De Preparación

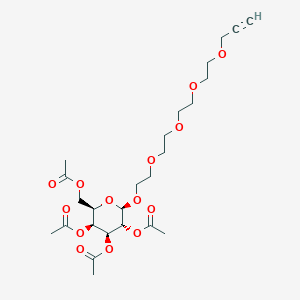

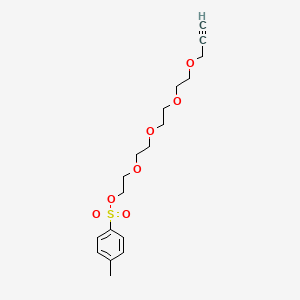

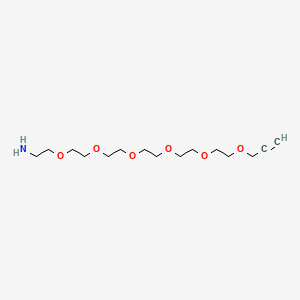

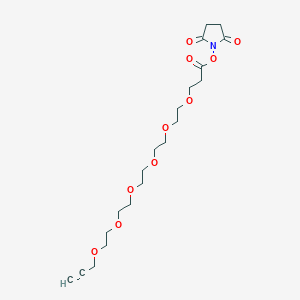

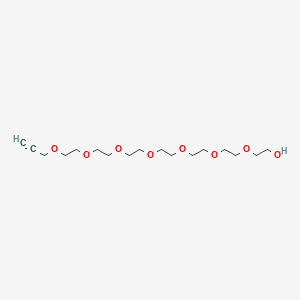

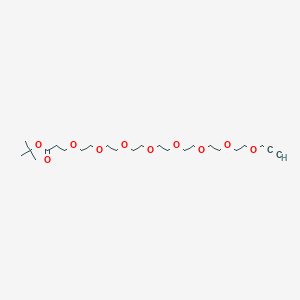

PU-H54 se sintetiza a través de una serie de reacciones químicas que involucran la incorporación de un grupo alquino. Este grupo permite que this compound se someta a una cicloadición azida-alquino catalizada por cobre (CuAAc) con moléculas que contienen grupos azida . La ruta sintética generalmente implica los siguientes pasos:

Formación del núcleo de purina: El núcleo de purina se sintetiza a través de una serie de reacciones que involucran la condensación de materiales de partida apropiados.

Introducción del grupo alquino: El grupo alquino se introduce a través de una reacción con un reactivo apropiado que contiene alquino.

Purificación: El producto final se purifica utilizando técnicas estándar como la cromatografía en columna.

Análisis De Reacciones Químicas

PU-H54 se somete a varios tipos de reacciones químicas, que incluyen:

Cicloadición azida-alquino catalizada por cobre (CuAAc): Esta reacción implica que el grupo alquino de this compound reacciona con moléculas que contienen azida para formar triazoles.

Oxidación y reducción:

Reacciones de sustitución: El compuesto puede participar en reacciones de sustitución, particularmente involucrando el núcleo de purina.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen catalizadores de cobre para CuAAc y varios agentes oxidantes o reductores para reacciones de oxidación y reducción. Los principales productos formados a partir de estas reacciones son típicamente triazoles en el caso de CuAAc y varias formas oxidadas o reducidas de this compound.

Aplicaciones Científicas De Investigación

PU-H54 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Investigación del cáncer: this compound se utiliza para estudiar el papel de Grp94 en el cáncer, particularmente el cáncer de mama.

Estudios de plegamiento de proteínas: Como inhibidor de Grp94, this compound se utiliza para estudiar el papel de esta proteína en el mantenimiento de la capacidad de plegamiento de proteínas del retículo endoplásmico e inhibiendo los mecanismos pro-apoptóticos.

Química de clic: Debido a su grupo alquino, this compound se utiliza en aplicaciones de química de clic, particularmente en la formación de triazoles a través de CuAAc.

Comparación Con Compuestos Similares

PU-H54 es único en su inhibición selectiva de Grp94 en comparación con otros inhibidores de Hsp90. Los compuestos similares incluyen:

Inhibidores de pan-Hsp90: Estos inhibidores se dirigen a todos los miembros de la familia Hsp90, incluidas Hsp90α, Hsp90β, Grp94 y Trap-1.

La singularidad de this compound radica en su inhibición selectiva de Grp94, lo que lo convierte en una herramienta valiosa para estudiar los roles específicos de esta proteína en el cáncer y otras enfermedades.

Propiedades

IUPAC Name |

8-(2,4-dimethylphenyl)sulfanyl-3-pent-4-ynyl-7H-purin-6-imine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5S/c1-4-5-6-9-23-11-20-16(19)15-17(23)22-18(21-15)24-14-8-7-12(2)10-13(14)3/h1,7-8,10-11,19H,5-6,9H2,2-3H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYXPUQPGWULJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)SC2=NC3=C(N2)C(=N)N=CN3CCCC#C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes PU-H54 unique compared to other Hsp90 inhibitors?

A1: this compound distinguishes itself through its selectivity for Grp94, a specific paralog of the Hsp90 chaperone family residing in the endoplasmic reticulum []. This selectivity arises from this compound's ability to bind to a unique allosteric pocket within Grp94, a feature not observed in other Hsp90 paralogs like Hsp90α or Hsp90β []. This distinct binding interaction underpins this compound's potential as a tool to dissect the individual roles of Hsp90 paralogs in cancer development and progression.

Q2: How does the binding of this compound to Grp94 affect cancer cells?

A2: The research demonstrates that this compound's selective inhibition of Grp94 disrupts the chaperone's function in maintaining the stability and function of specific client proteins within the endoplasmic reticulum []. This disruption can trigger cellular stress responses and ultimately lead to cell death, highlighting the potential of Grp94 inhibition as a therapeutic strategy for certain cancers. The study specifically pointed towards enhanced efficacy in certain breast cancer models [].

Q3: What structural insights into the interaction between this compound and its target do we gain from the research?

A3: Crystallographic studies, as referenced in the provided research papers [, ], provide crucial structural information about the binding mode of this compound. These studies detail the specific interactions between this compound and the amino acid residues within the allosteric pocket of Grp94. Such structural data is critical for understanding the molecular basis of this compound's selectivity and can guide the development of next-generation inhibitors with improved potency and specificity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.